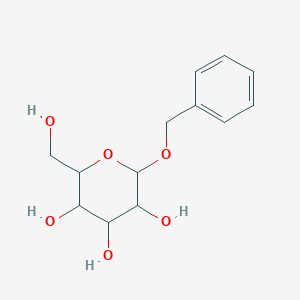

Benzyl alpha-D-mannopyranoside

Descripción general

Descripción

Synthesis Analysis

The synthesis of Benzyl alpha-D-mannopyranoside and related derivatives involves chemo-, stereo-, and regioselective methodologies. For instance, Lipták et al. (1982) explored the hydrogenolysis of carbohydrate benzylidene acetals, achieving the synthesis of benzyl ethers of benzyl α-D-mannopyranosides through the cleavage of benzylidene derivatives with LiAlH4-AlCl3 reagent, characterized by 1H and 13C NMR spectroscopy and chemical methods (Lipták, Imre, Harangi, Nánási, & Neszmélyi, 1982).

Molecular Structure Analysis

The molecular structure of Benzyl alpha-D-mannopyranoside and its derivatives is often elucidated using NMR spectroscopic investigation, providing insights into the arrangement of atoms and the stereochemistry of the molecules. For example, Crich and Yao (2004) have demonstrated the stereocontrolled synthesis of beta-D-rhamnopyranosides from D-mannosyl glycosyl donors, utilizing reductive radical fragmentation, which was a step towards understanding the molecular structure of such compounds (Crich & Yao, 2004).

Aplicaciones Científicas De Investigación

Synthesis of α-Mannosidase Inhibitors : Benzyl 4-azido-4-deoxy-2,3-0-isopropylidene-α-D-mannopyranoside is a key intermediate in synthesizing α-mannosidase inhibitors like swainsonine and 1,4-dideoxy-1,4-imino-D-mannitol, which have potential pharmaceutical applications (Bashyal, Fleet, Gough, & Smith, 1987).

Preparation of Complex Glycosides : The 4,6-O-benzylidene acetal of Benzyl alpha-D-mannopyranoside allows for direct entry into beta-mannopyranosides, enabling the high-yield and selective preparation of complex glycosides with high stereoselectivity, useful in carbohydrate chemistry (Crich, 2010).

Synthesis of Pharmaceutical and Nutraceutical Compounds : An efficient method for synthesizing 2,3,6-tribenzyl ether and 2,4,6-tribenzyl ether from methyl α-D-mannopyranoside has applications in developing various pharmaceuticals and nutraceuticals (Koto, Takenaka, Morishima, Sugimoto, & Zen, 1984).

Potential Insulin-Like and Insulin-Antagonistic Drugs : Novel aryl and aralkyl D-mannopyranosides synthesized from Benzyl alpha-D-mannopyranoside were evaluated for their insulin-like and insulin-antagonistic properties, suggesting applications in developing related drugs (Durette & Shen, 1980).

Anti-Inflammatory Applications : Beta-D-mannopyranosides with methyl and 4-nitrophenyl units show potential as anti-inflammatory agents (Khan, Jain, & Matta, 1990).

Structural Studies in Carbohydrate Chemistry : Acetylation of Benzyl α-D-mannopyranoside yields crystalline compounds, aiding structural studies in carbohydrate chemistry (Lee, Bruzzi, O'brien, & O'Colla, 1974).

Synthesis of 6-Deoxy Sugars : The benzylidene acetal fragmentation route, involving Benzyl alpha-D-mannopyranoside, enables the efficient synthesis of beta-D-rhamnosides from D-mannosyl glycosyl donors, which is crucial in synthesizing 6-deoxy sugars (Crich & Yao, 2004).

Urinary Tract Infection Prevention : Methyl alpha-D-mannopyranoside, a derivative of Benzyl alpha-D-mannopyranoside, effectively prevents urinary tract infections in mice caused by Escherichia coli (Aronson, Medalia, Schori, Mirelman, Sharon, & Ofek, 1979).

Direcciones Futuras

The synthesis of partially protected carbohydrates like Benzyl alpha-D-mannopyranoside by manipulating only one type of a protecting group for a given substrate is a vibrant area of research . The focus is on the uniform protection of the unprotected starting material in such a way that only one (or two) hydroxyl groups remain unprotected .

Propiedades

IUPAC Name |

(2R,3S,4S,5S,6S)-2-(hydroxymethyl)-6-phenylmethoxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O6/c14-6-9-10(15)11(16)12(17)13(19-9)18-7-8-4-2-1-3-5-8/h1-5,9-17H,6-7H2/t9-,10-,11+,12+,13+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKHCBYYBLTXYEV-BNDIWNMDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CO[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl alpha-D-mannopyranoside | |

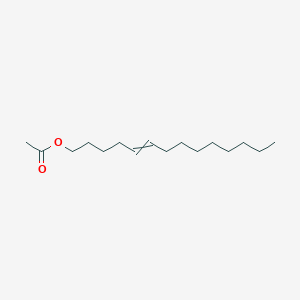

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.